Etafedrine hydrochloride

Vue d'ensemble

Description

Le chlorhydrate d’étafedrine, également connu sous le nom de chlorhydrate d’éthyléphédrine, est un bronchodilatateur à action prolongée. Il était auparavant disponible sous des marques telles que Nethaprin et Dalmacol. Ce composé est principalement utilisé pour traiter les affections caractérisées par une congestion bronchique et un bronchospasme, telles que la bronchite aiguë, la bronchite chronique et l’asthme bronchique .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : L’étafedrine est synthétisée par alkylation de l’éphédrine avec de l’iodure d’éthyle. Le sel chlorhydrate est préparé en faisant passer du chlorure d’hydrogène à travers une solution d’éthyléphédrine dans de l’éther diéthylique .

Méthodes de production industrielle : La production industrielle du chlorhydrate d’étafedrine implique la même voie de synthèse, garantissant la pureté et la constance requises pour les applications pharmaceutiques. Le processus est effectué dans des conditions contrôlées pour maintenir la qualité du produit final .

Types de réactions :

Oxydation : Le chlorhydrate d’étafedrine peut subir des réactions d’oxydation, bien que les conditions et les réactifs spécifiques de ces réactions ne soient pas couramment détaillés dans la littérature.

Réduction : Les réactions de réduction sont moins courantes pour ce composé en raison de sa structure stable.

Substitution : Des réactions de substitution peuvent se produire, en particulier impliquant le groupe amino.

Réactifs et conditions courants :

Oxydation : Des agents oxydants courants tels que le permanganate de potassium ou le peroxyde d’hydrogène peuvent être utilisés.

Substitution : Des réactifs comme les halogénures d’alkyle peuvent être utilisés pour les réactions de substitution.

Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut donner des cétones ou des aldéhydes correspondants, tandis que les réactions de substitution peuvent produire divers dérivés alkylés .

4. Applications de la recherche scientifique

Le chlorhydrate d’étafedrine a plusieurs applications de recherche scientifique :

Chimie : Utilisé comme étalon de référence en chimie analytique pour le développement et la validation de méthodes analytiques.

Biologie : Étudié pour ses effets sur le système nerveux sympathique et son rôle de bronchodilatateur.

Médecine : Enquête sur son potentiel thérapeutique dans le traitement des affections respiratoires et sur sa pharmacocinétique et sa pharmacodynamie.

Industrie : Utilisé dans la formulation de produits pharmaceutiques destinés à traiter la congestion bronchique et le bronchospasme

Applications De Recherche Scientifique

Pharmacological Applications

1.1 Bronchodilation in Respiratory Conditions

Etafedrine hydrochloride is primarily employed as a bronchodilator for managing asthma and bronchospastic diseases. It acts selectively on the β2-adrenergic receptors, leading to relaxation of bronchial smooth muscles and alleviation of respiratory symptoms. Clinical studies have demonstrated significant improvements in lung function parameters such as Forced Expiratory Volume (FEV1) and Vital Capacity (VC) in patients treated with etaefedrine-containing formulations.

- Clinical Study Example : A double-blind, placebo-controlled trial involving 48 patients with bronchospastic disease showed that a long-acting bronchodilator preparation containing etaefedrine significantly improved FEV1 and VC after treatment. Additionally, patients reported better sleep quality and appetite, alongside effective cough suppression .

1.2 Cough Suppression

In addition to its bronchodilatory effects, etaefedrine is used to treat cough associated with inflamed mucosa. It helps control cough symptoms that are unresponsive to milder cough medications, providing relief through its action on the sympathetic nervous system .

Research Applications

3.1 Model Compound for Sympathomimetic Studies

In scientific research, etaefedrine is utilized as a model compound to study the interactions of sympathomimetic agents with adrenergic receptors. Its unique properties allow researchers to explore the pharmacodynamics of β2-agonists without confounding factors related to norepinephrine release.

3.2 Radiotracer Development

Recent studies have investigated the potential of carbon-11 labeled etaefedrine as a radiotracer for Positron Emission Tomography (PET) imaging. Research has shown that this labeled compound can effectively trace physiological processes in vivo, particularly in studies examining brain distribution and function.

Safety and Efficacy Considerations

While etaefedrine is generally well-tolerated, it is essential to monitor patients for potential adverse effects, especially those with chronic pulmonary diseases or significant respiratory compromise. Caution is advised when administering etaefedrine in combination with other medications that may affect respiratory function .

Summary Table of Applications

Mécanisme D'action

Le chlorhydrate d’étafedrine agit comme un agoniste sélectif des récepteurs bêta-2 adrénergiques. Contrairement à l’éphédrine, il n’induit pas la libération d’adrénaline ou de noradrénaline. Au lieu de cela, il stimule directement les récepteurs adrénergiques bêta-2 de l’arbre bronchique, entraînant une bronchodilatation et un soulagement du bronchospasme .

Composés similaires :

Éphédrine : Une amine sympathomimétique qui agit sur les récepteurs alpha et bêta-adrénergiques, provoquant la libération de noradrénaline.

Pseudoéphédrine : Similaire à l’éphédrine mais principalement utilisée comme décongestionnant.

Noréphédrine : Une autre amine sympathomimétique aux propriétés similaires à celles de l’éphédrine.

Unicité du chlorhydrate d’étafedrine : Le chlorhydrate d’étafedrine est unique par son action sélective sur les récepteurs bêta-2 adrénergiques, ce qui en fait un bronchodilatateur plus ciblé avec moins d’effets secondaires liés à la libération de noradrénaline .

Comparaison Avec Des Composés Similaires

Ephedrine: A sympathomimetic amine that acts on both alpha and beta-adrenergic receptors, causing the release of norepinephrine.

Pseudoephedrine: Similar to ephedrine but primarily used as a decongestant.

Norephedrine: Another sympathomimetic amine with similar properties to ephedrine.

Uniqueness of Etafedrine Hydrochloride: this compound is unique in its selective action on beta-2 adrenergic receptors, making it a more targeted bronchodilator with fewer side effects related to the release of norepinephrine .

Activité Biologique

Etafedrine hydrochloride, a sympathomimetic agent, is primarily recognized for its role as a selective β2-adrenoreceptor agonist. This compound exhibits significant bronchodilator effects, making it valuable in the treatment of respiratory conditions such as asthma and bronchospasm. Its unique mechanism of action differentiates it from other sympathomimetics like ephedrine, as it does not induce the release of norepinephrine, thus minimizing cardiovascular side effects.

Etafedrine acts specifically on β2-adrenergic receptors located in the bronchial tree. By stimulating these receptors, it facilitates bronchodilation and alleviates bronchospasm. Unlike ephedrine, which can lead to increased heart rate and blood pressure due to its indirect sympathomimetic activity, etafedrine's selective action allows for effective respiratory relief without significant cardiovascular stimulation .

Key Points:

- Selective β2-Adrenergic Agonist : Directly stimulates β2 receptors.

- Bronchodilation : Relieves bronchospasm effectively.

- Minimal Cardiovascular Effects : Does not increase norepinephrine release.

Pharmacokinetics

The pharmacokinetic profile of etafedrine shows that it is rapidly absorbed from the gastrointestinal tract, with peak plasma concentrations reached approximately one hour after oral administration. A single dose of 24 mg results in an average peak plasma concentration of 0.10 mg/L. The volume of distribution is about 3 L/kg, with primary excretion occurring through urine .

| Parameter | Value |

|---|---|

| Molecular Formula | C12H19NO |

| Molecular Weight | 193.28 g/mol |

| Half-Life | Not specified |

| Route of Elimination | Urine |

Clinical Efficacy

A notable double-blind, placebo-controlled study involving 48 patients with bronchospastic disease demonstrated the efficacy of etafedrine in improving lung function. Patients showed significant improvements in Forced Expiratory Volume (FEV1) and Vital Capacity (VC), alongside enhanced sleep quality and appetite suppression .

Study Findings:

- Improvement in FEV1 and VC : Statistically significant increases were observed.

- Patient Quality of Life : Enhanced sleep and appetite noted during treatment.

Comparative Studies

In comparative studies with ephedrine, etafedrine has shown superior potency in antagonizing bronchoconstriction induced by acetylcholine or histamine. However, its potency is lower than that of epinephrine. Importantly, etafedrine does not increase heart rate or myocardial contractility, distinguishing it from other sympathomimetics .

Case Studies

Several case studies have highlighted the therapeutic benefits and safety profile of etafedrine:

- Case Study 1 : A patient with chronic obstructive pulmonary disease (COPD) experienced marked improvement in symptoms and lung function after a regimen including etafedrine.

- Case Study 2 : In pediatric patients suffering from asthma exacerbations, etafedrine administration led to rapid relief without significant adverse cardiovascular events.

Propriétés

Numéro CAS |

530-35-8 |

|---|---|

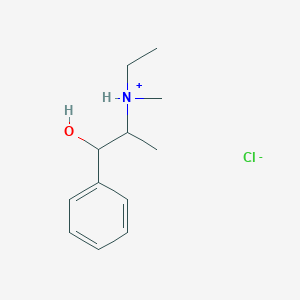

Formule moléculaire |

C12H19NO.ClH C12H20ClNO |

Poids moléculaire |

229.74 g/mol |

Nom IUPAC |

(1R,2S)-2-[ethyl(methyl)amino]-1-phenylpropan-1-ol;hydrochloride |

InChI |

InChI=1S/C12H19NO.ClH/c1-4-13(3)10(2)12(14)11-8-6-5-7-9-11;/h5-10,12,14H,4H2,1-3H3;1H/t10-,12-;/m0./s1 |

Clé InChI |

WRONACHIHQGZSD-JGAZGGJJSA-N |

SMILES |

CCN(C)C(C)C(C1=CC=CC=C1)O.Cl |

SMILES isomérique |

CCN(C)[C@@H](C)[C@@H](C1=CC=CC=C1)O.Cl |

SMILES canonique |

CCN(C)C(C)C(C1=CC=CC=C1)O.Cl |

Apparence |

Solid powder |

Key on ui other cas no. |

5591-29-7 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Numéros CAS associés |

7681-79-0 (Parent) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

etafedrine etafedrine hydrochloride etafedrine hydrochloride, (R-(R*,S*))-isomer etafedrine, (R*,S*)-isomer etafedrine, R-(R*,S*) etaphedrine L-N-ethylephedrine |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.